Seletracetam

概要

説明

セレトラセタムは、ラセタム系に属するピロリドン誘導体です。レベチラセタムと構造的に関連しており、UCB製薬によってより強力で効果的な抗けいれん薬として開発されました。 セレトラセタムは、前臨床試験で強力な発作抑制能力と高い中枢神経系耐性を示しています .

準備方法

セレトラセタムは、ピロリドン誘導体を含む一連の化学反応によって合成されます。合成経路は通常、他の抗けいれん薬(レベチラセタムやブリバラセタムなど)に共通する窒素複素環系を形成します。 ジフルオロ基などの電気陰性官能基の存在は、その抗けいれん活性を高めます .

化学反応の分析

セレトラセタムは、以下を含むさまざまな化学反応を起こします。

還元: この反応は、通常、水素化リチウムアルミニウムなどの還元剤を使用して、酸素の除去または水素の付加を伴います。

置換: この反応は、通常、ハロゲンやアルキル化剤などの試薬を使用して、1つの官能基を別の官能基に置換することを伴います。

これらの反応で使用される一般的な試薬や条件には、有機溶媒、触媒、および制御された温度が含まれます。 これらの反応から生成される主要な生成物は、通常、官能基が修飾された元の化合物の誘導体です .

科学研究への応用

化学: ピロリドン誘導体の合成と反応性を研究するためのモデル化合物として役立ちます。

生物学: 神経伝達物質の放出とシナプス小胞のエキソサイトーシスのメカニズムを理解するために、研究で使用されています。

医学: セレトラセタムは、獲得性および遺伝性てんかんのモデルで強力な発作抑制を示しており、てんかんの治療のための有望な候補となっています。

科学的研究の応用

Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyrrolidone derivatives.

Biology: It is used in research to understand the mechanisms of neurotransmitter release and synaptic vesicle exocytosis.

Medicine: Seletracetam has shown potent seizure suppression in models of acquired and genetic epilepsy, making it a promising candidate for the treatment of epilepsy.

Industry: Its high central nervous system tolerability and low potential for drug-drug interactions make it an attractive candidate for further pharmaceutical development

作用機序

セレトラセタムは、主に2つのメカニズムによって作用します。

シナプス小胞糖タンパク質2A(SV2A)への結合: この高親和性結合は、シナプス小胞のエキソサイトーシスと神経伝達物質の放出を調節し、発作の制御に役立ちます。

N型カルシウムチャネルの遮断: 高電圧活性化中のカルシウムイオンの流入を阻止することにより、セレトラセタムはニューロンの興奮性を低下させ、発作活動を抑制します

類似化合物との比較

セレトラセタムは、レベチラセタムなどの他のラセタム系化合物と構造的に類似しています。

レベチラセタム: セレトラセタムは、SV2Aへの結合親和性が高く、発作抑制においてより強力です。

ブリバラセタム: セレトラセタムと同様に、ブリバラセタムはレベチラセタムの誘導体であり、同様の作用機序を共有していますが、薬物動態が異なります。

生物活性

Seletracetam, also known as UCB 44212, is a novel antiepileptic drug (AED) that has garnered attention for its potential to treat epilepsy, particularly in patients who are refractory to existing therapies. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, efficacy in clinical studies, and comparative analysis with other AEDs.

This compound is a pyrrolidone derivative structurally related to levetiracetam. It primarily exerts its effects by binding to the synaptic vesicle protein 2A (SV2A), which plays a crucial role in neurotransmitter release. The binding affinity of this compound to SV2A is higher than that of levetiracetam, suggesting enhanced efficacy in modulating synaptic transmission.

Key Mechanisms:

- SV2A Binding: Modulates neurotransmitter release and synaptic vesicle exocytosis.

- Calcium Channel Blockade: Selectively inhibits N-type calcium channels, reducing excessive calcium influx during epileptic discharges, thereby stabilizing neuronal excitability .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and high bioavailability. Key characteristics include:

- Half-Life: Approximately 8 hours.

- Oral Bioavailability: Greater than 90%.

- Plasma Protein Binding: Less than 10%, indicating low potential for drug-drug interactions .

Initial studies in humans have shown that adverse events are generally mild to moderate and predominantly of central nervous system origin, resolving within 24 hours .

Animal Models

This compound has demonstrated potent seizure suppression in various animal models of both acquired and genetic epilepsy. Studies indicate that it provides broad-spectrum seizure protection with high central nervous system tolerability .

Human Trials

While this compound was under investigation in Phase II clinical trials for epilepsy treatment, its development faced delays due to the emergence of newer agents like brivaracetam. Nevertheless, initial findings suggest promising efficacy profiles:

- Seizure Suppression: Significant reduction in seizure frequency was observed in patients with refractory epilepsy.

- Comparative Efficacy: In studies comparing this compound with other AEDs like carbamazepine and lamotrigine, it showed comparable effectiveness with a favorable safety profile .

Case Studies

Recent case studies have highlighted the clinical application of this compound in specific patient populations:

- Case Study on Juvenile Absence Epilepsy (JAE): Two patients with JAE exhibited rapid electroclinical responses to low-dose this compound, showing significant reductions in seizure burden within hours of administration .

- Comparison with Levetiracetam: In a controlled study involving patients previously treated with levetiracetam, those switched to this compound reported improved seizure control and tolerability .

Comparative Analysis with Other Antiepileptic Drugs

The following table summarizes the comparative efficacy and safety profiles of this compound against other commonly used AEDs:

| Drug | Efficacy (Seizure Freedom Rate) | Side Effects | Drug Interaction Potential |

|---|---|---|---|

| This compound | High (in animal models) | Mild CNS effects | Low |

| Levetiracetam | Moderate | Mild CNS effects | Moderate |

| Carbamazepine | High | Drowsiness, rash | High |

| Lamotrigine | Moderate | Rash, dizziness | Moderate |

特性

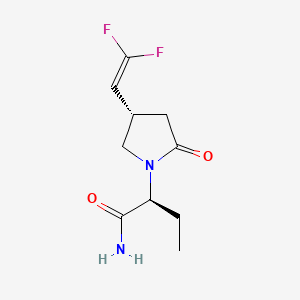

IUPAC Name |

(2S)-2-[(4S)-4-(2,2-difluoroethenyl)-2-oxopyrrolidin-1-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2N2O2/c1-2-7(10(13)16)14-5-6(3-8(11)12)4-9(14)15/h3,6-7H,2,4-5H2,1H3,(H2,13,16)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWPENAPCIFDSZ-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N1CC(CC1=O)C=C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N)N1C[C@@H](CC1=O)C=C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905079 | |

| Record name | (2S)-2-((4S)-4-(2,2-Difluoroethenyl)-2-oxopyrrolidin-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Seletracetam binds to SV2A in a stereospecific and selective manner. SV2A is a membrane glycoprotein present in synaptic vesicles of neurons that plays a role as calcium regulators in neurotransmitter release and modulate synaptic networks. Seletracetam is thought to reduce excessive neuronal activity by modulating SV2A function and restoring the ability of a neuron to regulate its neurotransmitter release. Seizure generation induces a sustained membrane depolarization causing a prolonged firing of voltage-dependent calcium currents sufficient to induce a significant rise in calcium concentration. High voltage-activated calcium currents are inhibited by seletracetam by blocking N-type calcium channels in the pyramidal neurons. The drug reduces the degree of calcium influx and decreases the intraneuronal calcium concentration, blocking the abnormal fluctuations in membrane potential occurring during epileptic discharges. | |

| Record name | Seletracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

357336-74-4 | |

| Record name | Seletracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=357336-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seletracetam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357336744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seletracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-2-((4S)-4-(2,2-Difluoroethenyl)-2-oxopyrrolidin-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELETRACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFR2CH3QZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。